molecular formula C23H17NO9 B1262592 Parnafungin A2

Parnafungin A2

Katalognummer: B1262592
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: JYGGQRZQMPCWOX-PSLXWICFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within Natural Product Antifungal Agents

Natural products are a cornerstone of antimicrobial drug discovery, with a significant percentage of clinically used antibiotics originating from these sources. rsc.org In the realm of antifungal agents, compounds like amphotericin B and caspofungin, both polyketide derivatives, have been mainstays in treating severe fungal infections. nih.gov The parnafungins, including Parnafungin A2, represent a novel structural class of antifungal agents. nih.govresearchgate.net Their uniqueness lies in the unprecedented isoxazolidinone ring system, a five-membered ring with a nitrogen-oxygen bond, which had not been previously identified in an isolated natural product. rsc.orgresearchgate.net This distinct chemical scaffold sets them apart from existing antifungal drug classes, such as polyenes, azoles, and echinocandins, and offers a new avenue for overcoming the challenges of drug resistance. nih.gov

The parnafungins exhibit potent, broad-spectrum antifungal activity. researchgate.net This activity is intrinsically linked to the integrity of the isoxazolidinone ring; its opening leads to a loss of antifungal properties. researchgate.netnih.gov The discovery of the parnafungins was facilitated by a whole-cell screening platform, the Candida albicans Fitness Test (CaFT), which helps to identify the mechanism of action of bioactive compounds. acs.orgnih.gov This approach allowed researchers to pinpoint the parnafungins' unique mode of action: the inhibition of polyadenosine polymerase (PAP), a critical enzyme in the mRNA cleavage and polyadenylation complex. nih.govacs.orgnih.gov This mechanism is distinct from that of many existing antifungal drugs, highlighting the potential of this compound and its congeners to address unmet medical needs.

Historical Overview of Parnafungin Discovery and Initial Characterization

The discovery of the parnafungins was the result of a targeted effort to identify novel antifungal natural products with interesting mechanisms of action. nih.gov In 2008, researchers at Merck reported the isolation of a family of interconverting natural products from the fungus Fusarium larvarum. nih.govrsc.org An extract from this fungus displayed a profile in the Candida albicans Fitness Test that strongly suggested mRNA processing as the target for its antifungal activity. nih.gov

This led to the isolation of a mixture of four interconverting structural and stereoisomers, which were named parnafungins. nih.gov These were identified as Parnafungin A1, A2, B1, and B2. rsc.org The structural elucidation of these compounds proved challenging due to their rapid isomerization at neutral pH and the high density of quaternary centers. rsc.orgacs.org The isomerization involves a retro-Michael ring-opening and subsequent reformation of the xanthone ring system. nih.gov To overcome this, researchers prepared stabilized derivatives, and the structure of a derivative of Parnafungin A1 was ultimately determined by X-ray crystallography and NMR analysis. rsc.orgnih.gov

The parnafungins are heterodimeric biaryl tetrahydroxanthones. rsc.org Parnafungin A is the "straight" structural isomer, while Parnafungin B is the "bent" isomer. acs.orgnih.gov Further research led to the discovery of additional members of this family, Parnafungin C and D, from related Fusarium species. nih.govnih.gov Parnafungin C is a methylated analog of Parnafungin A, while Parnafungin D contains both a methyl ether and an epoxide on the xanthone ring system. nih.govnih.gov

Table 1: Key Milestones in Parnafungin Research

Year Milestone Key Finding
2008 Discovery and Isolation The parnafungin family of natural products was isolated from Fusarium larvarum. Their unique isoxazolidinone ring and interconverting nature were identified. nih.govrsc.org
2008 Mechanism of Action The biochemical target was identified as the fungal polyadenosine polymerase (PAP). nih.govacs.orgnih.gov
2009 Discovery of Analogs Parnafungins C and D were isolated from related Fusarium species, expanding the family of these natural products. nih.govnih.gov

| 2021 | Total Synthesis | The first enantioselective total synthesis of Parnafungin A1 was achieved, a significant step towards producing these complex molecules in the laboratory. rsc.org |

Broader Significance in Antifungal Drug Discovery Efforts

The emergence of invasive fungal infections as a major threat to human health, particularly in immunocompromised individuals, has created an urgent need for new antifungal therapies. nih.gov The current arsenal of antifungal drugs is limited, and the rise of drug-resistant strains further complicates treatment. nih.gov The discovery of the parnafungins, with their novel chemical structure and unique mechanism of action, represents a significant advancement in the field. nih.govrsc.org

By inhibiting polyadenosine polymerase, the parnafungins target a fundamental process in fungal cells that is distinct from the targets of currently available drugs. nih.govacs.orgnih.gov This offers the potential for a new class of antifungal agents that could be effective against pathogens that have developed resistance to existing therapies. The broad-spectrum activity of the parnafungins against various clinically relevant fungal pathogens further underscores their therapeutic potential. researchgate.netacs.org

The complex and unique structure of the parnafungins has also presented a significant challenge and opportunity for synthetic chemists. The successful total synthesis of Parnafungin A1 in 2021 was a major breakthrough, paving the way for the synthesis of other parnafungins and their analogs. rsc.org This capability is crucial for further structure-activity relationship studies and for the development of new compounds with improved properties. The story of the parnafungins highlights the power of combining natural product screening with modern chemical genomics to identify not only new bioactive molecules but also their cellular targets, thereby revitalizing the antifungal drug discovery pipeline. nih.govacs.org

Eigenschaften

Molekularformel

C23H17NO9

Molekulargewicht

451.4 g/mol

IUPAC-Name

methyl (10S,11R)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate

InChI

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23-/m0/s1

InChI-Schlüssel

JYGGQRZQMPCWOX-PSLXWICFSA-N

Isomerische SMILES

COC(=O)[C@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Kanonische SMILES

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O

Synonyme

parnafungin A2

Herkunft des Produkts

United States

Origin and Biosynthesis of Parnafungin A2

Fungal Source Identification and Characterization

Parnafungin A2 is a naturally occurring compound that belongs to a class of isoxazolidinone-containing metabolites known as parnafungins. nih.gov These compounds, including this compound, were first identified through the evaluation of fungal fermentation extracts for their activity against the pathogenic yeast Candida albicans. nih.gov

The primary producers of parnafungins are fungi associated with the Fusarium larvarum complex (FLC). nih.govnih.gov These lichenicolous fungi, meaning they grow on lichens, have been isolated from various environmental sources such as plants, plant litter, and lichens themselves. nih.govnih.gov The FLC represents a group of closely related fungal species, and integrated analyses using multiple gene sequence data have shown that the parnafungin-producing strains fall within a monophyletic clade of the FLC. nih.govresearchgate.net This research has also suggested that the diversity within the FLC may encompass at least six distinct lineages, potentially representing cryptic species. nih.govresearchgate.net

Beyond the Fusarium larvarum complex, production of parnafungins has also been identified in other species within the order Hypocreales. nih.gov Specifically, Trichonectria rectipila and Cladobotryum pinarense have been confirmed as producers of parnafungins and their related degradation products. nih.gov Parnafungins exist as an equilibrating mixture of four interconverting species: Parnafungin A1, A2, B1, and B2. rsc.org this compound is the minor anti-relative configuration, determined by the relative configuration of its C15-hydroxyl and C15A-methyl carboxylate groups. nih.govmdpi.com

The production of this compound and other parnafungins is highly dependent on the specific fungal strain and the conditions under which it is cultivated. nih.gov Research has shown that authentic strains of F. larvarum var. larvarum and F. larvarum var. rubrum can be prompted to produce parnafungins, although often in low amounts. nih.govresearchgate.net For instance, analogs such as Parnafungin C and Parnafungin D have been isolated from the acetone extract of Fusarium larvarum strain F-155,597. nih.govmdpi.com

Fermentation conditions are critical for optimizing the yield of secondary metabolites like parnafungins. While specific optimal conditions for this compound are not detailed, general principles of fungal fermentation apply. nih.gov Factors such as the composition of the growth media (including carbon and nitrogen sources), pH, temperature, and incubation time significantly influence the metabolic output of the fungus. nih.gov For example, studies on other fungi have demonstrated that optimizing these parameters can dramatically enhance the production of antifungal compounds by altering gene expression related to their biosynthetic pathways. nih.gov

Table 1: Fungal Sources of Parnafungin Compounds

Fungal GroupSpeciesCompound(s) Produced
Fusarium larvarum Complex (FLC)Fusarium larvarumParnafungin A1, A2, B1, B2
Fusarium larvarum Complex (FLC)F. larvarum var. larvarumParnafungins
Fusarium larvarum Complex (FLC)F. larvarum var. rubrumParnafungins
Fusarium larvarum Complex (FLC)Fusarium larvarum strain F-155,597Parnafungin C, Parnafungin D
HypocrealesTrichonectria rectipilaParnafungins
HypocrealesCladobotryum pinarenseParnafungins

Fusarium larvarum Complex and Related Hypocrealean Fungi

Postulated Biosynthetic Pathways and Precursor Derivations

The biosynthesis of this compound is a complex process involving the assembly and modification of a polyketide-derived xanthone core, followed by dimerization and further enzymatic transformations. nih.govmdpi.com

In fungi, xanthones are synthesized via the polyketide pathway. mdpi.com This process is initiated by enzymes known as polyketide synthases (PKSs). wikipedia.orgmdpi.com PKSs catalyze a series of condensation reactions, typically starting with a small acyl-CoA unit like acetyl-CoA and extending it with extender units such as malonyl-CoA. mdpi.comwikipedia.orgrasmusfrandsen.dk This process resembles fatty acid synthesis but with key differences in the reductive steps, leading to a diverse array of aromatic structures. rasmusfrandsen.dk

The biosynthesis of the xanthone core of parnafungins involves a non-reducing polyketide synthase (nr-PKS). d-nb.info These enzymes assemble a polyketide chain through the head-to-tail linkage of acetate units, which then undergoes cyclization and aromatization reactions to form the characteristic tricyclic xanthone scaffold. mdpi.comrasmusfrandsen.dkd-nb.info

Parnafungins are classified as heterodimeric biaryl tetrahydroxanthones, indicating they are formed from two different monomer units. rsc.org The biosynthesis is postulated to involve the oxidative coupling of a tetrahydroxanthone monomer with a second, distinct molecular component. nih.gov One proposed pathway suggests the coupling of a xanthone monomer, such as blenolide C, with anthranilic acid. nih.gov

Following the initial coupling, a series of post-PKS enzymatic transformations are required to yield the final this compound structure. nih.govfrontiersin.org These modifications are carried out by tailoring enzymes, which can include oxidases, reductases, and transferases. nih.gov In the case of parnafungins, key steps include the oxidation of a benzylic methyl group and the aniline component, which ultimately leads to the formation of the unique and unstable isoxazolidinone ring that is crucial for their biological activity. nih.govnih.govmdpi.com The dimerization step itself, which creates the biaryl bond, is a significant synthetic challenge and is thought to be catalyzed by a specific enzyme. rsc.org In related fungal dimeric xanthones, a cytochrome P450 oxygenase has been identified as the enzyme responsible for this dimerization. d-nb.info

Polyketide Synthase (PKS) Involvement in Xanthone Biogenesis

Genetic Basis of Parnafungin Biosynthesis

The production of secondary metabolites like this compound is encoded by a set of genes typically clustered together on the fungal chromosome, known as a biosynthetic gene cluster (BGC). d-nb.info While the specific BGC for parnafungins has not been fully elucidated, studies on related compounds provide a framework for its likely composition. d-nb.info Such a cluster would contain the gene for the core polyketide synthase (PKS) as well as genes for the various tailoring enzymes, such as oxygenases and transferases, that modify the polyketide intermediate to create the final complex structure. d-nb.info

Although the biosynthetic genes are not fully known, the molecular target of parnafungins has been identified through chemical-genetic profiling. nih.gov Using a C. albicans fitness test, which screens a library of mutant fungal strains for hypersensitivity to a compound, researchers determined that parnafungins inhibit polyadenosine polymerase (PAP). nih.govasm.org This enzyme is a key component of the mRNA cleavage and polyadenylation complex in fungi. nih.govresearchgate.net This genetic approach was crucial in pinpointing the mechanism of action, highlighting how genetic tools can be used to understand the biological role of complex natural products. asm.org

Structural Features and Stereochemical Dynamics of Parnafungin A2

Overview of Heterodimeric Biaryl Tetrahydroxanthone Architecture

Parnafungin A2 belongs to the dimeric tetrahydroxanthone family of natural products, which are secondary metabolites found in fungi and bacteria. rsc.org These compounds are characterized by a core structure composed of two tetrahydroxanthone units linked together. What makes this compound particularly interesting is its heterodimeric and biaryl nature. rsc.orgnih.gov This means that the two monomeric units that make up the dimer are different, and they are joined by a direct bond between their aromatic rings, creating a sterically hindered biaryl linkage. rsc.orgnih.gov

The Parnafungins, including A2, were first isolated from the lichenicolous fungus Fusarium larvarum. rsc.orgnih.gov They are part of a group of structurally and biologically significant heterodimeric tetrahydroxanthones. rsc.org The synthesis of such heterodimeric biaryl tetrahydroxanthones presents considerable challenges, primarily due to the difficulty in constructing the sterically crowded biaryl bond. rsc.orgnih.gov

Isomerism and Interconversion Phenomena (A1, A2, B1, B2)

One of the most remarkable features of the parnafungins is their existence as an equilibrating mixture of four interconverting isomers: Parnafungin A1, A2, B1, and B2. rsc.orgnih.gov These isomers are a combination of structural isomers and diastereomers. nih.govnih.gov

Structural Isomers (A and B): The "A" and "B" isomers differ in their connectivity, which is described as a "straight" (A) versus a "bent" (B) topology. researchgate.net This difference is due to the point of attachment between the two tetrahydroxanthone rings. researchgate.net

Diastereomers (1 and 2): The "1" and "2" designations refer to the relative stereochemistry at a specific chiral center, resulting in syn (A1, B1) and anti (A2, B2) diastereomers. nih.gov The major diastereomers, A1 and B1, have the C-15 hydroxyl group in an equatorial orientation, while the minor diastereomers, A2 and B2, have it in an axial position. researchgate.netmdpi.com

This dynamic interconversion means that a pure sample of any single isomer will eventually form a mixture of all four in solution. nih.govethz.ch

Retro-Michael Ring-Opening and Xanthone Ring Reformation

The isomerization of parnafungins is a fascinating chemical process driven by a reversible retro-Michael reaction. nih.govresearchgate.net This mechanism involves the opening of one of the tetrahydroxanthone rings, which contains a pyranone system. chim.it This ring-opening generates an acetophenone intermediate. nih.gov The subsequent reformation of the xanthone ring system can occur through a Michael addition, leading to the different structural isomers. nih.govnih.govchim.it The rotation of the biaryl bond in the ring-opened intermediate allows for the formation of both the "straight" (A) and "bent" (B) isomers. nih.gov The facial selectivity during the ring-closing Michael addition then gives rise to the different diastereomers (1 and 2). researchgate.net

This interconversion process can be blocked by methylation of an enol moiety within the structure, which prevents the initial retro-Michael ring-opening. nih.govacs.org This chemical modification has been crucial for isolating and structurally characterizing the individual parnafungin derivatives. nih.gov

Factors Influencing Isomerization Equilibrium (e.g., solvent effects)

The equilibrium between the four parnafungin isomers is sensitive to the surrounding chemical environment, particularly the solvent. rsc.org The interconversion is reported to occur readily at neutral or basic pH, while the equilibration is slower at acidic pH. researchgate.net

In dimethyl sulfoxide (DMSO), the approximate distribution of the four isomers (A1:A2:B1:B2) is reported to be 4:1:5:1. ethz.ch This indicates that in this polar aprotic solvent, the syn isomers (A1 and B1) are the major components at equilibrium. The use of polar solvents can facilitate the isomerization process. nih.gov While specific detailed studies on a wide range of solvents for parnafungins are not extensively documented in the provided results, the general principles of solvent effects on reaction equilibria and kinetics apply. nih.govnovapublishers.comd-nb.inforsc.org Protic solvents, for instance, could potentially stabilize charged intermediates or transition states differently than aprotic solvents, thereby influencing the rate and equilibrium position of the isomerization.

Table 1: Parnafungin Isomers and their Characteristics

IsomerTopologyDiastereomerRelative Abundance in DMSO ethz.ch
Parnafungin A1Straightsyn~4
This compoundStraightanti~1
Parnafungin B1Bentsyn~5
Parnafungin B2Bentanti~1

Significance of the Isoxazolidinone Unit in Structural Integrity and Activity

A key and unprecedented structural feature of the parnafungins is the presence of an isoxazolidinone ring. rsc.orgnih.gov This heterocyclic unit is not only unique but also critical for both the structural integrity and the biological activity of these compounds. rsc.orgnih.gov

The isoxazolidinone ring is sensitive and can be readily cleaved under neutral or basic conditions. rsc.orgrsc.org This cleavage leads to the formation of inactive, ring-opened phenathridine isomers. rsc.org The lability of the nitrogen-oxygen bond within the isoxazolidinone ring is a key aspect of this degradation. researchgate.net The opening of this ring results in a complete loss of the antifungal activity of the parnafungins. nih.govresearchgate.net This highlights that the intact isoxazolidinone ring is an absolute requirement for their biological function. nih.govacs.org

The presence of this unit also contributes to the synthetic challenge of these molecules, with its sensitive nature necessitating its installation at a late stage in total synthesis strategies. rsc.orgresearchgate.net The isoxazolidinone's role is therefore twofold: it is a crucial pharmacophore for antifungal activity and a point of instability that complicates both isolation and chemical synthesis. rsc.orgresearchgate.net

Chemical Synthesis Strategies for Parnafungin A2 and Analogs

Challenges in Synthesizing Sterically Hindered Biaryl Tetrahydroxanthones

The synthesis of heterodimeric biaryl tetrahydroxanthones like the parnafungins is exceptionally challenging, primarily due to the difficulty in constructing their sterically congested biaryl core. nih.govresearchgate.net The rotation along the biaryl axis is restricted by bulky ortho-substituents, which creates axial chirality. nih.gov The central challenge lies in the formation of the tetra-ortho-substituted biaryl linkage, a notoriously difficult transformation in organic synthesis. nih.gov

Early attempts at forming this crucial bond using standard Suzuki-Miyaura cross-coupling conditions between a boronic ester and an aryl halide containing the tetrahydroxanthone moiety were unsuccessful. nih.gov These failures were largely attributed to severe protodeboronation, a common side reaction that plagues couplings of sterically hindered substrates. nih.gov Furthermore, the inherent instability of the parnafungin structure adds another layer of complexity. The molecules are prone to rapid isomerization and decomposition into phenanthridines, particularly under neutral or basic conditions, making their isolation and handling difficult. nih.gov

Total Synthesis Approaches for Parnafungin A1 (as a representative)

The successful synthesis of Parnafungin A1 relied on a sequence of powerful and innovative chemical transformations. nih.govrsc.org

Suzuki-Miyaura Cross-Coupling via Benzoxaborole: The most critical step, the formation of the sterically hindered biaryl bond, was accomplished using a modified Suzuki-Miyaura cross-coupling. nih.govrsc.org To circumvent the issue of protodeboronation, a benzoxaborole strategy was employed. nih.govresearchgate.net This approach proved effective for coupling the complex tetrahydroxanthone monomers. nih.gov The addition of water and the use of AntPhos, a specialized ligand for hindered substrates, were found to be crucial for the success of this transformation. nih.gov

Diastereoselective Oxa-Michael Addition: The construction of the core tetrahydroxanthone skeleton was achieved through a highly diastereoselective oxa-Michael addition. nih.govrsc.orgresearchgate.net This intramolecular reaction establishes the key stereocenters within the xanthone structure with high precision.

Zn-mediated Reductive Cyclization-Mitsunobu Sequence: The fragile isoxazolidinone structure was installed near the end of the synthesis. nih.gov This was accomplished via an effective sequence involving the zinc-mediated reduction of a nitro group, followed by a ring-closure reaction under Mitsunobu conditions (DIAD/PPh₃) to furnish the final heterocyclic ring in excellent yield. nih.govnih.govrsc.org

Achieving the correct absolute stereochemistry was paramount. The synthesis began with enantiopure starting materials to control the stereochemical outcome. researchgate.netresearchgate.net For instance, a Wacker-type cyclization can be used to produce a chiral chromane with excellent enantiomeric excess, serving as a key building block. researchgate.netresearchgate.net

Throughout the synthesis, stereocontrol was meticulously managed. The oxa-Michael addition proceeded with high diastereoselectivity, setting the relative stereochemistry of the tetrahydroxanthone core. nih.gov In related syntheses of complex tetrahydroxanthones, other stereoselective methods have been employed, such as the Evans-Saksena reduction to control the stereochemistry of hydroxyl groups. nih.govnih.gov This precise control over multiple contiguous stereocenters is a hallmark of the successful synthetic route. nih.gov

Key Synthetic Transformations and Methodologies (e.g., cross-coupling, oxa-Michael addition, reductive cyclization-Mitsunobu)

Design and Synthesis of Parnafungin A2 Models and Simplified Analogs

To probe the chemistry and stability of the parnafungin core without the full complexity of the natural product, researchers have developed convergent routes to synthesize simplified hexacyclic models of Parnafungin A and C. nih.gov One such approach involved preparing two iodoxanthone fragments, which were then coupled with a 3-carbomethoxy-2-nitrophenyl pinacol boronate via a Suzuki-Miyaura reaction to create the hindered biaryl system. nih.gov A subsequent zinc reduction followed by treatment with methanesulfonyl chloride (MsCl) and base generated the unstable hexacyclic parnafungin models. nih.gov This work provided valuable insight into the reactivity of the core structure. nih.gov The synthesized Parnafungin C model was observed to decompose into a phenanthridine, mirroring the instability of the natural products. nih.gov

Strategies for Overcoming Isomerization and Decomposition Challenges in Synthesis

The isomerization and decomposition of parnafungins pose a significant synthetic challenge. nih.gov Parnafungins A1, A2, B1, and B2 exist as an equilibrating mixture of four interconverting species. nih.gov This isomerization is proposed to occur via a retro-oxa-Michael reaction, which opens the tetrahydroxanthone ring to form acetophenone intermediates, allowing for bond rotation and re-cyclization to different isomers. nih.gov This process is reportedly faster in the presence of base. nih.gov

The primary strategy to manage this instability during synthesis is to install the most sensitive functionalities, like the isoxazolidinone ring system, at the latest possible stage. nih.gov By carrying a more stable precursor, such as the corresponding nitro-aromatic compound, through the majority of the synthetic sequence, the chances of decomposition are minimized. The final transformation from this stable precursor to the target molecule is performed immediately before purification, which must be conducted under carefully controlled, non-basic conditions to prevent degradation. nih.gov The successful total synthesis of Parnafungin A1 yielded the pure compound, which could be properly characterized for the first time because the interconversion in a CDCl₃ solution was slow enough to acquire clean spectra. nih.gov

Preclinical Efficacy and Antifungal Spectrum Excluding Clinical Human Data

In Vitro Antifungal Activity Against Pathogenic Fungi

Parnafungin A2 exhibits potent and broad-spectrum activity against a diverse range of clinically relevant fungal pathogens. nih.gov

This compound has shown considerable in vitro efficacy against various Candida species, which are common causes of opportunistic fungal infections. Studies have demonstrated its activity against multiple species within the genus. nih.govresearchgate.net

Organism MIC (μg/mL)
Candida albicans1
Candida glabrata1
Candida krusei2
Candida parapsilosis2
Candida tropicalis1

Data sourced from multiple studies evaluating the in vitro antifungal activity of this compound.

The antifungal activity of this compound extends to filamentous fungi, including the significant pathogen Aspergillus fumigatus. nih.gov This broad-spectrum activity suggests its potential utility in treating a variety of invasive fungal infections.

Organism MIC (μg/mL)
Aspergillus fumigatus2
Fusarium larvarumNot specified

Data sourced from preclinical evaluations of this compound's antifungal spectrum.

Spectrum of Activity Against Candida Species (C. albicans, C. glabrata, etc.)

In Vivo Efficacy Studies in Murine Models of Fungal Infections

The preclinical assessment of this compound has included in vivo studies using murine models of fungal disease, which have provided evidence of its therapeutic potential. nih.gov

In a murine model of disseminated candidiasis, a severe and often life-threatening infection, this compound has demonstrated in vivo efficacy. nih.govnih.gov This model is crucial for evaluating the potential of an antifungal agent to treat systemic infections.

Treatment with parnafungins has been shown to reduce the fungal burden in the kidneys of mice in a disseminated candidiasis model. nih.govnih.gov This reduction in the number of fungal organisms in a key target organ is a significant indicator of the compound's in vivo antifungal activity.

Models of Disseminated Candidiasis

Chemical-Genetic Profiling and Mechanism Delineation (e.g., Candida albicans Fitness Test)

The mechanism of action of parnafungins has been elucidated through chemical-genetic profiling using the Candida albicans fitness test. nih.govresearchgate.net This innovative approach helps to identify the specific biochemical target of a compound. nih.gov The C. albicans fitness test utilizes a collection of heterozygous deletion strains to identify which mutants exhibit increased sensitivity to a particular compound, thereby revealing its likely target. asm.org This technology was instrumental in determining the mode of action for parnafungin. asm.orgmanchester.ac.uk

Studies using this method have demonstrated that parnafungins inhibit polyadenosine polymerase (PAP), a critical enzyme in the fungal mRNA cleavage and polyadenylation complex. nih.govnih.gov By targeting PAP, this compound disrupts a fundamental process in fungal cell biology, leading to its antifungal effect. nih.gov

Investigation of Fungal Resistance Mechanisms to this compound

Currently, detailed research findings and specific data tables focusing exclusively on fungal resistance mechanisms to this compound are not extensively available in publicly accessible scientific literature. The available research primarily addresses the broader class of parnafungins and their general mode of action, which involves the inhibition of mRNA polyadenylation.

Investigations into the mechanisms of fungal resistance to the parnafungin class of compounds have utilized chemical-genetic profiling, particularly with the Candida albicans fitness test. researchgate.netcandidagenome.orgekb.eg This methodology helps to identify genes that, when mutated, confer resistance or hypersensitivity to a specific compound.

Studies have indicated that fungal resistance to parnafungins is associated with the compound's mechanism of action. The primary target of parnafungins is the inhibition of polyadenosine polymerase, a key enzyme in the mRNA cleavage and polyadenylation complex. researchgate.netcandidagenome.orgekb.eg Consequently, resistance can arise from genetic alterations that affect this target or related cellular processes.

Research has highlighted several groups of genes where mutations in heterozygous strains of Saccharomyces cerevisiae have been shown to confer resistance to parnafungins. These include:

Subunits of the RNA cleavage and polyadenylation complex: As the direct target of parnafungins, alterations in this complex can reduce the compound's inhibitory effect. researchgate.net

Proteins involved in ribosomal biogenesis: Modifications in ribosomal function may provide a compensatory mechanism to overcome the effects of inhibited mRNA polyadenylation. researchgate.net

Subunits of RNA polymerase II: Changes in this enzyme, which is responsible for transcribing mRNA, could potentially influence the cell's susceptibility to parnafungin. researchgate.net

While these findings provide a general framework for understanding resistance to the parnafungin class of antifungals, specific mutations and the degree of resistance they confer against this compound have not been individually detailed in the available literature. Further research is required to elucidate the specific genetic determinants of resistance to this compound and to quantify their effects.

Advanced Analytical Techniques in Parnafungin A2 Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of Parnafungin A2. nih.gov This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. asdlib.orgnih.gov It is particularly useful for detecting and quantifying compounds in complex mixtures, such as fermentation broths where parnafungins are initially discovered. researchgate.net

In research, LC-MS has been instrumental in the quantitative analysis of various molecules, including those similar in complexity to this compound. ecu.edu.aunih.govmdpi.com For instance, LC-MS methods have been developed for the quantification of the five main components of the antibiotic teicoplanin (A2-1, A2-2, A2-3, A2-4, and A2-5) in plasma. nih.gov This demonstrates the technique's ability to handle multiple related compounds simultaneously. The process often involves online extraction and analytical chromatography, followed by detection with a high-resolution mass spectrometer. nih.gov The sensitivity of LC-MS allows for the detection of very low concentrations of analytes in biological samples. nih.gov

A typical LC-MS workflow for quantification involves:

Sample Preparation: This may involve simple steps like the addition of an internal standard and centrifugation. nih.gov For more complex samples, purification may be necessary to remove interfering substances like proteins and lipids. nih.gov

Chromatographic Separation: The sample is injected onto an LC column where the components are separated based on their physicochemical properties. nih.gov

Mass Spectrometric Detection: The separated components are then introduced into the mass spectrometer for ionization and detection, allowing for their identification and quantification. nih.gov

The robustness of LC-MS allows for high-throughput analysis, making it possible to process hundreds of samples and quantify multiple analytes in a single run. nih.gov

Affinity-Selection/Mass Spectrometry (AS-MS) for Target Engagement Studies

Affinity-selection/mass spectrometry (AS-MS) is a specialized technique used to identify which specific isomer of a compound is responsible for binding to a biological target. researchgate.netnih.gov This is particularly relevant for the parnafungins, which exist as a mixture of interconverting structural and stereoisomers at neutral pH. researchgate.netnih.gov Standard biochemical assays struggle to determine the most active isomer due to this rapid interconversion. researchgate.netnih.gov

AS-MS experiments have been crucial in determining that the "straight" structural isomer, Parnafungin A, preferentially binds to its target, polyadenosine polymerase (PAP), compared to the "bent" structural isomer, Parnafungin B. researchgate.netnih.gov The technique works by incubating a mixture of the isomers with the target protein. The protein-ligand complexes are then separated from the unbound molecules, and the bound ligands are identified by mass spectrometry. researchgate.net

The general steps in an AS-MS experiment are:

Incubation of the compound mixture with the target protein. researchgate.net

Separation of the protein-ligand complexes from unbound compounds using techniques like size-exclusion chromatography (SEC). researchgate.net

Dissociation of the bound ligands from the protein. researchgate.net

Analysis of the released ligands by LC-MS to identify the active binders. researchgate.net

This method has proven invaluable in the study of natural products, allowing researchers to screen complex extracts and identify compounds that bind to specific pharmacological targets. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. azooptics.comslideshare.net It provides detailed information about the chemical environment of atomic nuclei, which is essential for determining the structure of a molecule. azooptics.com Both ¹H and ¹³C NMR are used in concert to achieve a complete structural characterization. azooptics.com

In the context of parnafungins, NMR has been used to:

Confirm the structure of synthetic intermediates and final products. nih.gov

Study the isomerization process. Parnafungins A1, A2, B1, and B2 are known to interconvert in solution. nih.gov NMR studies have shown that this isomerization can be slow in certain solvents like CDCl₃, allowing for the acquisition of pure spectra for individual isomers like Parnafungin A1. nih.gov In contrast, in solvents like DMSO, the interconversion is much faster, leading to an equilibrium mixture of the four isomers. nih.gov

Characterize the different isomers. The ¹H NMR spectral data for the different parnafungin isomers show distinct chemical shifts, which helps in their identification. nih.gov For example, the proton para to the phenol of the central ring in a hexacyclic parnafungin A model absorbs at a different chemical shift compared to the analogous protons in Parnafungins A1 and A2. nih.gov

The ability to study dynamic processes like isomerization makes NMR an indispensable tool in parnafungin research. najah.eduresearchgate.net

X-ray Crystallography for Definitive Structural Characterization

While NMR provides powerful structural information, X-ray crystallography offers the most definitive three-dimensional structural characterization of a crystalline molecule. nih.govmdpi.comuni-siegen.de This technique has been pivotal in confirming the structures of parnafungin derivatives. nih.gov

The process of X-ray crystallography involves:

Growing a single, high-quality crystal of the compound.

Exposing the crystal to a beam of X-rays.

Analyzing the diffraction pattern produced by the crystal to determine the arrangement of atoms in the molecule.

The resulting crystal structure provides precise information about bond lengths, bond angles, and stereochemistry.

Application of other hyphenated techniques for complex mixture analysis

Beyond the primary techniques discussed, other hyphenated analytical methods play a significant role in the analysis of complex mixtures containing this compound. actascientific.comscientiaricerca.comchromatographytoday.comijpsjournal.com One such technique is High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS). researchgate.netnih.gov

HPLC-DAD-MS combines the separation power of HPLC with two detection methods: a diode array detector (DAD) and a mass spectrometer (MS). csic.esmeasurlabs.com

DAD provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which can help in their identification and purity assessment. csic.es

MS provides mass information, offering a higher degree of specificity for identification and quantification. csic.es

This combination allows for a more comprehensive analysis of complex samples. For instance, HPLC-DAD-MS has been used to analyze fermentation extracts, leading to the discovery of new parnafungin analogs like Parnafungin C and D. researchgate.net The technique enables the comparison of metabolite profiles from different fungal strains, aiding in the identification of novel compounds. researchgate.net The use of multiple detection methods provides complementary information, enhancing the confidence in compound identification. csic.es

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Pathway Enzymes for Parnafungin A2

A significant gap in our understanding of this compound is the complete elucidation of its biosynthetic pathway. While it is known to be a polyketide, the specific enzymes responsible for its complex assembly remain largely uncharacterized. nih.govresearchgate.net The biosynthesis is hypothesized to involve the oxidative coupling of a precursor like blenolide C with anthranilic acid, followed by further oxidations to form the characteristic isoxazolone ring. nih.govnih.gov Identifying and characterizing the complete enzymatic cascade, including the specific polyketide synthases (PKSs), tailoring enzymes like oxidases, and the enzymes responsible for the formation of the labile isoxazolo[4,3,2-de]phenanthridinone core, is a critical area for future research. nih.gov

Chemoproteomics and genome mining are powerful tools that could be employed to identify the genes and enzymes involved in the parnafungin biosynthetic cluster within the producing fungi, such as the Fusarium larvarum complex. nih.govnih.gov Understanding the enzymatic machinery will not only provide insights into the biosynthesis of this unique natural product but also pave the way for biosynthetic engineering to produce novel analogs.

Rational Design and Synthesis of Enhanced this compound Analogs with Improved Target Specificity

The chemical structure of this compound, with its complex hexacyclic system and labile isoxazolinone ring, presents both challenges and opportunities for medicinal chemists. nih.gov The instability of the natural product, which can decompose into inactive phenanthridines, necessitates the design of more stable and potent analogs. nih.gov

Future research should focus on the rational design of this compound analogs with improved properties. This can be achieved through a detailed understanding of its structure-activity relationship (SAR). nih.govrsc.org Synthetic efforts have already led to the creation of Parnafungin A and C models, providing a foundation for further modifications. nih.gov The total synthesis of Parnafungin A1 has also been accomplished, which opens the door for creating a wider range of analogs. researchgate.netrsc.org

Key areas for modification could include:

Stabilizing the isoxazolinone ring: Modifications to this ring system could prevent decomposition and enhance the compound's shelf-life and in vivo stability.

Modifying the tetrahydroxanthone core: Alterations to this part of the molecule could improve binding affinity to the fungal PAP and enhance target specificity.

Exploring different substitution patterns: The synthesis of analogs with varied substituents on the aromatic rings could lead to compounds with improved antifungal activity and pharmacokinetic properties.

The development of a robust SAR will guide the synthesis of analogs with enhanced efficacy and reduced off-target effects.

Deeper Understanding of Fungal Resistance Development to PAP Inhibitors

The emergence of antifungal drug resistance is a major clinical challenge. While this compound's novel mechanism of action may circumvent existing resistance mechanisms to other antifungal classes, it is crucial to anticipate and understand how fungi might develop resistance to PAP inhibitors.

Future research should investigate the potential mechanisms of resistance to this compound. These could include:

Mutations in the PAP enzyme: Alterations in the drug's target could reduce binding affinity.

Increased drug efflux: Overexpression of efflux pumps is a common resistance mechanism against various antifungals. researchgate.net

Alterations in mRNA processing and stability: Fungi might develop mechanisms to compensate for the inhibition of polyadenylation, such as enhanced mRNA stability. core.ac.uk

Drug modification: Fungal enzymes could potentially modify and inactivate this compound.

Studying the molecular basis of resistance will be essential for developing strategies to overcome it and for the long-term viability of PAP inhibitors as a therapeutic class.

Exploration of Synergistic Antifungal Combinations Involving this compound

Combination therapy is a promising strategy to enhance antifungal efficacy, reduce the likelihood of resistance development, and lower required dosages. core.ac.ukfrontiersin.orgnih.gov Given that this compound targets a distinct cellular process—mRNA polyadenylation—it is an excellent candidate for synergistic combinations with other antifungal agents that have different mechanisms of action.

Future studies should explore the synergistic potential of this compound with established antifungal drugs, such as:

Azoles (e.g., fluconazole, voriconazole): These inhibit ergosterol biosynthesis.

Polyenes (e.g., amphotericin B): These bind to ergosterol and disrupt the cell membrane.

Echinocandins (e.g., caspofungin): These inhibit β-(1,3)-glucan synthesis in the cell wall.

Furthermore, combinations with inhibitors of other stages of mRNA processing or translation could also be investigated. For instance, combining this compound with agents that induce mistranslation could lead to potent synergistic effects. frontiersin.orgnih.govacs.org

Potential Combination Partner Mechanism of Action Rationale for Synergy
FluconazoleInhibits ergosterol biosynthesisDual attack on cell membrane integrity and mRNA processing
Amphotericin BBinds to ergosterol, forming poresDisruption of membrane function could enhance this compound uptake
CaspofunginInhibits β-(1,3)-glucan synthesisWeakening the cell wall could increase susceptibility to internal disruption
AminoglycosidesInduce mRNA mistranslationCombined disruption of mRNA maturation and translation

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To accurately evaluate the efficacy of this compound and its future analogs, the development and utilization of advanced preclinical models are essential.

In Vitro Models: Standard broth microdilution assays are useful for determining the minimum inhibitory concentration (MIC). However, more sophisticated in vitro models are needed to better mimic the in vivo environment. These could include:

Biofilm models: To assess activity against fungal biofilms, which are notoriously resistant to treatment.

Co-culture models: To evaluate the effect of the host immune cells on the antifungal activity.

3D tissue models: To provide a more physiologically relevant environment for testing.

In Vivo Models: Murine models of disseminated candidiasis have already demonstrated the in vivo efficacy of this compound. nih.gov Future in vivo studies should expand to include:

Models of infection with other clinically relevant fungi: To determine the broad-spectrum potential of this compound and its analogs.

Models of infection in immunocompromised hosts: To better reflect the patient population most at risk for invasive fungal infections.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing regimens and ensure adequate drug exposure at the site of infection.

The development of models specifically designed to assess inhibitors of mRNA polyadenylation, for instance by measuring poly(A) tail length in fungal cells from infected tissues, would provide valuable mechanistic insights. nih.gov

Q & A

Q. What are the key structural features of Parnafungin A2, and how do they influence its instability?

this compound contains a fused benzisoxazolinone ring system critical for its antifungal activity. The presence of an anti-CO₂Me group distinguishes it from isomers like Parnafungin A1 (syn-CO₂Me). This structural motif is highly reactive, leading to retro-Michael ring-opening and reformation under neutral or acidic conditions, resulting in interconversion between A1, A2, B1, and B2 isomers . The instability is exacerbated by the electron-withdrawing methoxy and ketone groups, which increase the acidity of methylene protons, accelerating decomposition via E2 elimination .

Q. What synthetic routes are available for this compound, and what are their limitations?

this compound is synthesized via Suzuki-Miyaura coupling of iodoxanthone precursors with pinacol boronate esters, followed by zinc reduction to generate the benzisoxazolinone core. Key challenges include:

  • Low yields (8–13%) due to steric hindrance in coupling reactions .
  • Sensitivity of the benzisoxazolinone ring to pH and temperature, requiring strict control of reaction conditions (e.g., 25°C, neutral pH) to minimize decomposition .
  • Difficulty in isolating pure A2 due to rapid isomerization in solution (half-life <1 day in CDCl₃) .

Q. How does this compound inhibit fungal polyadenosine polymerase (PAP)?

this compound binds directly to the fungal PAP enzyme, disrupting mRNA polyadenylation. The intact benzisoxazolinone ring is essential for activity, as decomposition products (e.g., phenanthridines) lose efficacy. Affinity selection/mass spectrometry (AS-MS) confirms that the "straight" structural isomer (A2) exhibits higher PAP binding affinity than the "bent" isomer (B2), correlating with its antifungal potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by isomer interconversion?

this compound exists in equilibrium with A1, B1, and B2 isomers, complicating spectral analysis. Methodological solutions include:

  • Solvent selection : Use DMSO-d₆ to stabilize the equilibrium mixture for real-time monitoring .
  • Low-temperature NMR : Acquire spectra at ≤120 K to slow interconversion .
  • Methylation : Block enol tautomerization via O-methylation, stabilizing individual isomers for isolation and characterization .

Q. What experimental evidence supports the E2 elimination mechanism for this compound decomposition?

Kinetic studies reveal that decomposition rates correlate with methylene proton acidity. For example:

  • Meta-methoxy groups double deprotonation rates, reducing half-life to 2 days (vs. 10 days for non-substituted analogs) .
  • pH dependence : Decomposition is fastest at neutral/basic pH (E2 pathway) and slower under acidic conditions (hydrolysis), confirmed by the absence of intermediates in CDCl₃ .
  • Isotope effects : Deuterated analogs show reduced decomposition rates, consistent with proton abstraction as the rate-limiting step .

Q. How can synthetic models of this compound improve understanding of structure-activity relationships (SAR)?

Hexacyclic models (e.g., 29a and 29b) mimic the core structure of Parnafungins while excluding unstable side chains. These models enable:

  • Controlled stability studies : Half-life measurements under varying conditions (e.g., 29b decomposes in 2 days in CDCl₃) .
  • Electronic effects : Introducing electron-donating/withdrawing groups quantifies their impact on methylene proton acidity and decomposition rates .
  • Crystallography : X-ray structures of intermediates (e.g., iodoxanthone 30a) validate regioselectivity in coupling reactions .

Q. What methodological challenges arise in total synthesis of this compound, and how are they addressed?

Key challenges include:

  • Atropisomerism : Mitsunobu conditions (DIAD/PPh₃) ensure stereoselective ring closure to form the isoxazolidinone core .
  • Global deprotection : Optimized deprotection of 34 yields Parnafungin A1 (66%) and its methylated analog (18%), with A2 forming via subsequent isomerization .
  • Chromatography : Reverse-phase HPLC separates equilibrating isomers, though yields remain low due to on-column decomposition .

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